molecular formula C17H18N6O2S B2756593 SALOR-INT L464368-1EA CAS No. 573946-52-8

SALOR-INT L464368-1EA

Cat. No.: B2756593
CAS No.: 573946-52-8
M. Wt: 370.43
InChI Key: XAVJNGRPESTHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SALOR-INT compounds are typically specialized chemicals used in industrial or research contexts, characterized by complex molecular architectures. For instance, SALOR-INT L247537-1EA has a molecular formula of C₂₃H₂₈N₄O₃S₂, a molecular weight of 472.62 g/mol, and predicted properties including a boiling point of 515.4±60.0°C, density of 1.36±0.1 g/cm³, and pKa of 1.10±0.70 .

Given the naming convention, SALOR-INT L464368-1EA likely shares functional groups or structural motifs with other SALOR-INT derivatives, such as sulfonamides, heterocyclic rings, or halogenated aromatic systems, which are common in bioactive or industrially relevant compounds .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-11-3-4-14(25-2)13(9-11)20-15(24)10-26-17-22-21-16(23(17)18)12-5-7-19-8-6-12/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVJNGRPESTHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573946-52-8
Record name 2((4-AMINO-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)N-(2-MEO-5-ME-PH)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L464368-1EA involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the triazole ring: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.

    Thioether formation:

    Acetamide linkage: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L464368-1EA undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

SALOR-INT L464368-1EA has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of SALOR-INT L464368-1EA involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize SALOR-INT L464368-1EA, we compare it with structurally or functionally analogous compounds from peer-reviewed studies and patents:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Structural Features Source
SALOR-INT L247537-1EA C₂₃H₂₈N₄O₃S₂ 472.62 High thermal stability (bp: 515°C); industrial research Sulfur-containing heterocycles Technical report
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester C₂₁H₂₀F₂IN₃O₄ 615.31 Patent-derived; potential pharmacological activity Fluorinated pyrrolopyridazine core Patent EP 4 374 877
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₄ClN₃O₂S 355.82 Sulfonamide-based; antimicrobial or anti-inflammatory applications Chlorophenyl-pyrazole-sulfonamide Journal of Cheminformatics
Zygocaperoside (from Z. fabago) Not specified Not specified Natural product; isolated via NMR/UV spectroscopy Triterpenoid glycoside Advanced Pharmaceutical Bulletin

Key Findings :

Structural Complexity :

  • SALOR-INT L247537-1EA and the pyrrolopyridazine derivative from EP 4 374 877 both exhibit high molecular weights (>450 g/mol) and heterocyclic frameworks, suggesting suitability for applications requiring robust molecular interactions (e.g., catalysis or drug design).
  • The pyrazole-sulfonamide compound shares sulfur-containing functional groups with SALOR-INT derivatives, which are critical in modulating solubility and binding affinity.

Analytical Methods :

  • Structural elucidation techniques, such as ¹H-NMR and ¹³C-NMR (used for Zygocaperoside ), are essential for confirming the identity of SALOR-INT derivatives, given their synthetic complexity.

Data Challenges :

  • Extracting comparative data from chemical patents remains challenging due to large, heterogeneous tables . This underscores the need for advanced text-mining tools to compile accurate property databases.

Research Implications and Limitations

  • Gaps in Data : Direct spectroscopic or pharmacological data for this compound are absent in the provided evidence, necessitating reliance on analogs like L247537-1EA . Future studies should prioritize experimental characterization.
  • Structural Predictions: Substructure mining methods could identify shared motifs between this compound and carcinogenicity-associated compounds, enhancing safety profiling.
  • Regulatory Considerations: As with all SALOR-INT products, L464368-1EA is likely restricted to non-medical applications, per regulatory guidelines .

Biological Activity

SALOR-INT L464368-1EA is a compound currently under investigation for its potential therapeutic applications, particularly in the realm of inflammatory diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

This compound is an analogue of E6007, which has demonstrated significant anti-inflammatory effects through a novel mechanism involving the inhibition of leukocyte adhesion. The compound works by disrupting the interaction between calreticulin (CRT) and integrin α4 (ITGA4), which is crucial for leukocyte infiltration into inflamed tissues. This mechanism was elucidated through collaborative research involving the University of Tsukuba and Eisai Co., Ltd., highlighting the compound's potential in treating inflammatory bowel disease (IBD) .

Key Research Findings

  • Inhibition of Leukocyte Adhesion : this compound effectively inhibits the adhesion and infiltration of leukocytes in IBD model mice. This was demonstrated through oral administration, leading to a marked reduction in inflammation .
  • Transcriptome Analysis : Gene expression analysis revealed that treatment with this compound significantly suppressed inflammatory cytokines and signaling factors associated with the inflammatory response. This suggests a broad anti-inflammatory effect that could be beneficial in various inflammatory conditions .
  • Improvement of Mucosal Barrier Injury : In models of dextran sodium sulfate (DSS)-induced colitis, both prophylactic and therapeutic administration of this compound resulted in notable improvements in mucosal barrier integrity and reduced infiltration of inflammatory cells .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study AspectObservationReference
Mechanism Disruption of CRT-ITGA4 interaction
Model Used IBD model mice
Effect on Inflammation Significant reduction in leukocyte infiltration
Gene Expression Suppression of inflammatory cytokines
Mucosal Integrity Improved barrier function post-treatment

Case Study 1: E6007 and Its Analogue

In a study examining E6007 and its analogue ER-464195-01, researchers found that these compounds significantly reduced inflammation in IBD models. The study highlighted how the inhibition of CRT-ITGA4 interaction led to decreased leukocyte adhesion, providing insights into their therapeutic potential for IBD patients .

Case Study 2: Transcriptomic Insights

A transcriptomic analysis conducted on DSS-induced colitis models treated with this compound showed a downregulation of genes associated with inflammation. Notably, this included genes involved in the production of pro-inflammatory cytokines, which are critical mediators in IBD pathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.